molecular formula C16H24N2O4 B2675170 N1-(2,2-diethoxyethyl)-N2-(2,3-dimethylphenyl)oxalamide CAS No. 898374-62-4

N1-(2,2-diethoxyethyl)-N2-(2,3-dimethylphenyl)oxalamide

Cat. No.: B2675170
CAS No.: 898374-62-4
M. Wt: 308.378
InChI Key: VMFZUUWFZMAYDD-UHFFFAOYSA-N
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Description

N1-(2,2-diethoxyethyl)-N2-(2,3-dimethylphenyl)oxalamide is a synthetic organic compound characterized by its unique chemical structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure consists of an oxalamide core with diethoxyethyl and dimethylphenyl substituents, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(2,2-diethoxyethyl)-N2-(2,3-dimethylphenyl)oxalamide typically involves the reaction of oxalyl chloride with 2,2-diethoxyethylamine and 2,3-dimethylaniline. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:

    Step 1: Oxalyl chloride is reacted with 2,2-diethoxyethylamine in the presence of a base such as triethylamine to form the intermediate N-(2,2-diethoxyethyl)oxalamide.

    Step 2: The intermediate is then reacted with 2,3-dimethylaniline to yield the final product, this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N1-(2,2-diethoxyethyl)-N2-(2,3-dimethylphenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the diethoxyethyl or dimethylphenyl groups are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amine derivatives.

Scientific Research Applications

N1-(2,2-diethoxyethyl)-N2-(2,3-dimethylphenyl)oxalamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(2,2-diethoxyethyl)-N2-(2,3-dimethylphenyl)oxalamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

  • N1-(2,2-diethoxyethyl)-N2-(2,4-dimethylphenyl)oxalamide
  • N1-(2,2-diethoxyethyl)-N2-(2,5-dimethylphenyl)oxalamide
  • N1-(2,2-diethoxyethyl)-N2-(2,6-dimethylphenyl)oxalamide

Comparison: N1-(2,2-diethoxyethyl)-N2-(2,3-dimethylphenyl)oxalamide is unique due to the specific positioning of the dimethyl groups on the phenyl ring. This positioning can influence the compound’s reactivity, binding affinity, and overall chemical properties compared to its analogs with different dimethyl group positions.

Properties

IUPAC Name

N-(2,2-diethoxyethyl)-N'-(2,3-dimethylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4/c1-5-21-14(22-6-2)10-17-15(19)16(20)18-13-9-7-8-11(3)12(13)4/h7-9,14H,5-6,10H2,1-4H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMFZUUWFZMAYDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CNC(=O)C(=O)NC1=CC=CC(=C1C)C)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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